Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-

Description

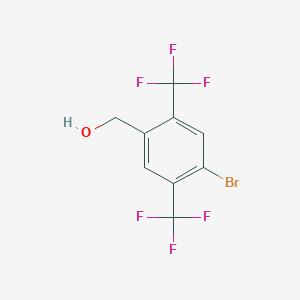

Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-, is a fluorinated aromatic alcohol characterized by a benzene ring substituted with a hydroxymethyl (-CH2OH) group, a bromine atom at position 4, and two trifluoromethyl (-CF3) groups at positions 2 and 5.

Properties

IUPAC Name |

[4-bromo-2,5-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c10-7-2-5(8(11,12)13)4(3-17)1-6(7)9(14,15)16/h1-2,17H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOWKSRDZTTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227697 | |

| Record name | Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260815-51-7 | |

| Record name | Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260815-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Grignard Intermediate

The cornerstone of this approach involves converting a brominated aryl substrate into a reactive organomagnesium species. For 4-bromo-2,5-bis(trifluoromethyl)benzenemethanol, the starting material is 1-bromo-4-bromo-2,5-bis(trifluoromethyl)benzene, though its synthesis requires prior functionalization of the benzene ring. In a representative procedure, 3,5-bis(trifluoromethyl)bromobenzene reacts with magnesium in tetrahydrofuran (THF) at 35–45°C to generate the Grignard reagent. Adapting this to the target compound, the reaction proceeds as:

$$

\text{Ar-Br} + \text{Mg} \xrightarrow{\text{THF, 35–45°C}} \text{Ar-Mg-Br}

$$

Key challenges include managing the electron-withdrawing effects of trifluoromethyl and bromo groups, which slow Grignard formation. Patent data indicates that maintaining anhydrous conditions and using high-purity magnesium (0.01–2.0 parts relative to substrate) mitigates incomplete reactions.

Reduction of Aldehyde to Alcohol

Sodium Borohydride Reduction

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH4) in methanol or ethanol. For 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde:

$$

\text{Ar-CHO} + \text{NaBH}4 \xrightarrow{\text{MeOH, 15–25°C}} \text{Ar-CH}2\text{OH}

$$

Example 7 of reports a 95% yield and 99.6% purity (GC) for 3,5-bis(trifluoromethyl)benzyl alcohol under these conditions. Key advantages include mild temperatures (−10°C to 45°C) and compatibility with ether-alcohol solvent systems.

Alternative Reducing Agents

Process Optimization and Scalability

Solvent Selection

Optimal solvents balance Grignard stability and reaction kinetics:

Impurity Control

The maximum single impurity in the final product is kept below 0.1% through:

- Distillation : Removing low-boiling solvents under reduced pressure.

- Crystallization : Water-induced crystallization at 25–60°C purifies the crude alcohol.

Comparative Analysis of Synthetic Routes

*Theorized based on analogous syntheses; not explicitly covered in cited patents.

Industrial Considerations

Cost Efficiency

The Grignard route minimizes expensive catalysts, relying on commodity chemicals (Mg, DMF, NaBH4). Patent emphasizes raw material accessibility, with THF and methanol comprising >80% of solvent costs.

Emerging Methodologies

Catalytic Hydrogenation

Preliminary studies suggest palladium-catalyzed hydrogenation of 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde could bypass NaBH4. However, bromine’s presence risks debromination, limiting current viability.

Biocatalytic Routes

Enzymatic reduction using alcohol dehydrogenases is under exploration for greener synthesis, though trifluoromethyl groups may hinder enzyme-substrate binding.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form aldehydes or ketones. Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) facilitate this conversion, producing 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde or its corresponding ketone.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO4 (acidic) | Benzaldehyde derivative | Elevated temperature, aqueous H2SO4 |

| CrO3 | Ketone (if α-H present) | Room temperature, acetone solvent |

The electron-withdrawing trifluoromethyl groups stabilize intermediate carbocations, enhancing reaction rates .

Nucleophilic Substitution (SNAr)

The bromine atom participates in nucleophilic aromatic substitution (SNAr) due to activation by the electron-withdrawing trifluoromethyl groups. Reactions with benzyl alcohol or amines yield substituted derivatives .

Key Findings:

-

Reactivity : The 4-bromo position is highly activated for SNAr.

-

Mechanism : A two-step process involving Meisenheimer intermediate formation, followed by nucleophilic attack .

-

Example : Reaction with benzyl alcohol under basic conditions (KOH/DMSO) produces 4-benzyloxy-2,5-bis(trifluoromethyl)benzenemethanol .

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| 4-bromo-2,5-bis(CF3)-benzenemethanol | Benzyl alcohol | 4-(Benzyloxy)-2,5-bis(CF3)-benzenemethanol | 85% |

Electrophilic Aromatic Substitution

While trifluoromethyl groups deactivate the aromatic ring, directed substitution can occur at meta/para positions relative to existing substituents. Bromination or nitration proceeds under vigorous conditions .

Experimental Data:

-

Bromination : Using N-bromosuccinimide (NBS) in H2SO4/HOAc at 45°C yields 3,5-bis(trifluoromethyl)-4-bromo derivatives .

-

Regioselectivity : Bromine adds preferentially at the 3-position due to steric and electronic effects .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group using agents like LiAlH4 or catalytic hydrogenation (H2/Pd-C).

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH4 | 4-bromo-2,5-bis(CF3)-toluene | Anhydrous THF, reflux |

| H2/Pd-C | 4-bromo-2,5-bis(CF3)-toluene | Ethanol, room temperature |

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings (e.g., Suzuki, Heck). For example:

pythonPd(PPh3)4, K2CO3 4-bromo-2,5-bis(CF3)-benzenemethanol + arylboronic acid → Biaryl derivative (yield: 70-90%)[5][6]

Multi-Component Reactions

In the presence of catalysts like Pd(CH3CN)2Cl2 and chiral phosphoric acids, this compound participates in enantioselective four-component reactions with diazoesters, enamines, and aldehydes .

| Reaction Components | Product | ee |

|---|---|---|

| Diazoester + indole + aldehyde | Chiral tetracyclic compound | 93% |

Biological Interactions

The compound interacts with enzymes or receptors via hydrogen bonding (hydroxyl group) and hydrophobic interactions (trifluoromethyl groups). These interactions enhance metabolic stability in drug candidates .

Reactivity Comparison with Analogues

| Compound | Oxidation Rate | SNAr Reactivity |

|---|---|---|

| 4-Bromo-2-(CF3)-benzenemethanol | Moderate | High |

| 2,5-Bis(CF3)-4-bromobenzyl bromide | Low | Very High |

| 4-Bromo-1,3-bis(CF3)benzene | N/A | Moderate |

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in synthesizing complex organic molecules. Its trifluoromethyl groups stabilize carbocations, making it valuable for nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles. Additionally, the trifluoromethyl groups allow for electrophilic aromatic substitution reactions due to their electron-withdrawing nature.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alcohols.

- Electrophilic Aromatic Substitution: The compound can react with electrophiles due to the activation provided by the trifluoromethyl groups.

Pharmaceutical Development

Compounds containing trifluoromethyl groups have been shown to enhance biological activity and pharmacokinetic properties. This compound is explored for its potential in developing pharmaceuticals due to its ability to modify biological targets effectively. The trifluoromethyl moiety is often associated with improved metabolic stability and bioavailability in drug candidates .

Case Studies:

- FDA-Approved Drugs: Several drugs containing trifluoromethyl groups have been approved by the FDA, highlighting their importance in medicinal chemistry. For instance, Ubrogepant and Alpelisib are examples where trifluoromethyl substitutions contribute to their efficacy .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of advanced materials with specific thermal and mechanical properties. The incorporation of fluorinated groups often leads to materials with enhanced resistance to solvents and thermal degradation.

Environmental Chemistry

Research indicates that compounds like benzenemethanol derivatives can play a role in environmental chemistry, particularly in studying the degradation pathways of fluorinated compounds in various environments. Understanding these pathways is crucial for assessing the environmental impact of fluorinated chemicals .

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can modulate the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4)

- Structure : Trifluoromethyl groups at positions 3 and 5; hydroxymethyl at position 1.

- Molecular Formula : C9H6F6O; Molecular Weight : 244.13 .

- Comparison: The target compound’s trifluoromethyl groups at 2 and 5 positions create a different electronic environment. Substituents at ortho (2) and para (5) positions relative to the hydroxymethyl group increase steric hindrance and acidity compared to the meta (3,5) arrangement.

Benzenemethanol,2,5-dimethyl-α,α-bis(trifluoromethyl) (CAS 2010-62-0)

- Structure : Methyl groups at 2 and 5; bis(trifluoromethyl) substituents.

- Molecular Formula : C11H10F6O; Molecular Weight : 296.19 .

- Comparison : Replacing methyl groups with bromine and adjusting trifluoromethyl positions alters reactivity. Bromine’s electronegativity and larger atomic radius may facilitate nucleophilic substitution, unlike methyl’s inertness. This makes the target compound more versatile in cross-coupling reactions .

Functional Group Derivatives

3,5-Bis(trifluoromethyl)benzyl Methanesulfonate (CAS 183551-51-1)

- Structure : Methanesulfonate ester of 3,5-bis(trifluoromethyl)benzyl alcohol.

- Molecular Formula : C10H8F6O3S; Molecular Weight : 322.22 .

- Comparison : The target compound’s free hydroxyl group contrasts with this sulfonate ester. The hydroxyl in the target allows for further derivatization (e.g., esterification), while the sulfonate’s leaving group properties enable nucleophilic displacement, highlighting divergent synthetic applications .

Substituent Density and Steric Effects

3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol (CAS 87901-76-6)

- Structure : Four trifluoromethyl groups on a biphenyl backbone.

- Molecular Formula : C17H8F12O; Molecular Weight : 528.24 .

- Comparison : The target compound’s two trifluoromethyl groups reduce steric congestion compared to this tetra-substituted analog. Lower steric hindrance may improve solubility and reaction kinetics, favoring use in catalytic systems .

Carboxylic Acid Derivatives

2,5-Bis(trifluoromethyl)terephthalic Acid (CAS 366008-67-5)

- Structure : Carboxylic acid groups at 1 and 4 positions; trifluoromethyl at 2 and 5.

- Molecular Formula : C10H4F6O4; Molecular Weight : 302.13 .

- Comparison : Replacing carboxylic acids with a hydroxymethyl group shifts functionality from a diacid to an alcohol. The target compound’s hydroxymethyl group enables nucleophilic reactions, while the terephthalic acid derivative’s acidity suits coordination chemistry (e.g., metal-organic frameworks) .

Key Research Findings

- Acidity : The target compound’s hydroxyl group is more acidic than 3,5-bis(trifluoromethyl)benzyl alcohol due to stronger electron withdrawal from ortho/para -CF3 and -Br groups .

- Reactivity: Bromine at position 4 enables Suzuki-Miyaura cross-coupling, offering routes to biaryl structures, unlike non-halogenated analogs .

- Applications: Potential use in drug synthesis (e.g., protease inhibitors) where fluorine enhances metabolic stability and bromine serves as a synthetic handle .

Biological Activity

Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- (CAS Number: 32707-89-4) is a fluorinated benzyl alcohol derivative known for its unique chemical structure and potential biological activities. The introduction of trifluoromethyl groups significantly alters the compound's physicochemical properties, which can enhance its biological interactions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- is characterized by:

- A benzene ring with a bromine atom at the para position (4-position).

- Two trifluoromethyl groups at the 2 and 5 positions.

- A hydroxymethyl group (-CH2OH) attached to the benzene ring.

This structure suggests that the compound may exhibit unique reactivity and biological activity due to the electron-withdrawing effects of the trifluoromethyl groups.

Antitumor Activity

Research indicates that compounds with similar structures to Benzenemethanol, particularly those containing trifluoromethyl groups, exhibit promising antitumor activity. For instance, studies have shown that trifluoromethylated benzyl alcohol derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antibacterial Properties

Trifluoromethyl-substituted compounds have been reported to possess antibacterial properties. The introduction of trifluoromethyl groups can enhance lipophilicity, improving membrane permeability and allowing for better interaction with bacterial cell membranes. This has been observed in several studies where related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Neuroprotection is another area where Benzenemethanol may show potential. Compounds with similar structural features have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective effects are often attributed to the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory pathways .

Case Study 1: Antitumor Activity

A study conducted on a series of trifluoromethylated benzyl alcohols revealed that compounds with similar substituents exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability and found that certain derivatives reduced cell viability by over 70% at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation .

Case Study 2: Antibacterial Efficacy

In another investigation, a set of fluorinated benzyl alcohols, including Benzenemethanol derivatives, were tested against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating effective antibacterial activity comparable to established antibiotics .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-2,5-bis(trifluoromethyl)benzenemethanol?

- Methodological Answer : The compound can be synthesized via bromination of a trifluoromethyl-substituted benzyl alcohol precursor. For example, 3,5-bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4) serves as a key intermediate, which can undergo nucleophilic substitution or coupling reactions . Reaction conditions (e.g., temperature: 82–84°C under reduced pressure) and purification via distillation (density: 1.675 g/cm³) are critical for yield optimization .

Q. How can researchers purify 4-bromo-2,5-bis(trifluoromethyl)benzenemethanol from reaction mixtures?

- Methodological Answer : Solid-phase extraction (SPE) using hydrophobic-lipophilic balance (HLB) cartridges is effective for isolating fluorinated aromatic alcohols. Conditioning with methanol followed by sample loading and elution with LC-grade solvents (e.g., 2-propanol) minimizes adsorption losses . Silanized glassware (5% dimethyldichlorosilane) prevents analyte adsorption during purification .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for resolving trifluoromethyl groups, while NMR identifies the benzylic alcohol proton.

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight (e.g., 307.02 g/mol for the benzyl bromide intermediate) .

- X-ray Crystallography : For structural validation, single-crystal X-ray diffraction (deposited in CCDC, e.g., Entry 2120865) resolves bond angles and steric effects from bromine and CF groups .

Advanced Research Questions

Q. How does steric hindrance from the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF groups and bulky bromine atom reduce electrophilicity at the aromatic ring, necessitating optimized catalysts (e.g., Pd(PPh)) and elevated temperatures. Kinetic studies using differential scanning calorimetry (DSC) can monitor exothermic side reactions under varying conditions .

Q. What are the challenges in resolving the crystal structure of this compound, and how can they be addressed?

- Methodological Answer : Fluorine atoms cause weak X-ray scattering, complicating electron density maps. High-intensity synchrotron radiation or neutron diffraction improves resolution. For example, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement software mitigates these issues .

Q. How does this compound serve as an intermediate in pharmaceutical synthesis (e.g., aprepitant)?

- Methodological Answer : The benzylic alcohol moiety is a key chiral center in aprepitant, an antiemetic drug. Asymmetric reduction of ketone precursors (e.g., using (R)-BINAP ligands) achieves enantiomeric excess >99%. Stability studies under acidic conditions (e.g., simulated gastric fluid) ensure robustness in drug formulations .

Q. What are the stability considerations for handling 4-bromo-2,5-bis(trifluoromethyl)benzenemethanol in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.